molecular formula C27H27ClN2O7S B11652375 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Cat. No.: B11652375
M. Wt: 559.0 g/mol
InChI Key: YMWCWMFEJIBHJI-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring substituted with multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Functional Group Introduction:

    Acylation and Amidation: The acetylation of the phenoxy group followed by amidation introduces the acylamino functionality. This step often requires the use of acyl chlorides and amines under basic conditions.

    Esterification: The ethoxycarbonyl group is introduced through esterification reactions, typically using ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its biological activity and study its interactions with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological pathways, making it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
  • Ethyl 2-{[(4-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and methyl groups on the phenoxy ring, along with the thiophene core, differentiates it from similar compounds and may result in unique reactivity and bioactivity profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C27H27ClN2O7S

Molecular Weight

559.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C27H27ClN2O7S/c1-5-35-26(33)18-9-7-8-10-19(18)29-24(32)23-16(4)22(27(34)36-6-2)25(38-23)30-21(31)14-37-20-12-11-17(28)13-15(20)3/h7-13H,5-6,14H2,1-4H3,(H,29,32)(H,30,31)

InChI Key

YMWCWMFEJIBHJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C(=O)OCC)C

Origin of Product

United States

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